molecular formula C18H12N4O6 B3828824 3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione

3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione

Cat. No. B3828824
M. Wt: 380.3 g/mol
InChI Key: LOSNRJCFOKIHOY-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione” is a type of Schiff base . Schiff bases are organic compounds that contain the imine (-C=N-) group . They play an important role in many aspects of organic compounds and have a wide variety of biological and medicinal properties .


Synthesis Analysis

The synthesis of this compound could involve the reaction of 3-nitrobenzaldehyde and 4-piperidone hydrate hydrochloride dissolved in acetic acid . Ultrasound irradiation has been used in the synthesis of Schiff base derivatives, allowing the preparation of target products with high yields in a very short reaction time .


Molecular Structure Analysis

The molecular structure of this compound can be determined by single-crystal structure analysis . In one molecule, two 3-nitro phenyl groups on both sides of 3,5-bis(arylidene)-4-piperidone are symmetric compared with the central piperidin-4-one, which adopt the E stereochemistry of olefinic double bonds .


Chemical Reactions Analysis

Schiff bases, including this compound, have enhanced reaction activity due to the presence of the imine (-C=N-) group . They readily undergo aromatic nucleophilic substitution .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, it’s known that Schiff bases have a wide variety of biological and medicinal properties . They serve as key templates for the development of numerous important medicines .

Future Directions

The future directions for this compound could involve further exploration of its biological and medicinal properties . Additionally, the use of ultrasound irradiation in its synthesis could be further optimized for industrial applications . The compound could also be further studied for its physical and chemical properties .

properties

IUPAC Name

(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6/c23-17-15(9-11-1-5-13(6-2-11)21(25)26)19-18(24)16(20-17)10-12-3-7-14(8-4-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSNRJCFOKIHOY-KAVGSWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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